Carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

Beschreibung

Chemical Structure and Properties

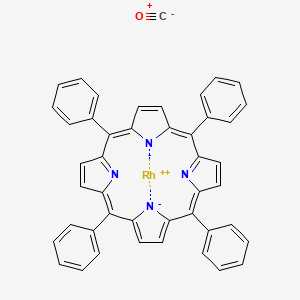

5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl (RuTPP-CO) is a metalloporphyrin complex with a ruthenium(II) center coordinated to a tetraphenylporphyrin (TPP) ligand and a carbonyl (CO) group. Its molecular formula is C₄₅H₂₈N₄ORu, with a molecular weight of 741.8 g/mol . The compound appears as a purple powder and is typically used in catalytic and photochemical applications. The CO ligand enhances its stability and influences its electronic properties, making it suitable for specialized redox reactions and material deposition processes .

Eigenschaften

CAS-Nummer |

32073-84-0 |

|---|---|

Molekularformel |

C45H28N4ORu |

Molekulargewicht |

741.8 g/mol |

IUPAC-Name |

carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.CO.Ru/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;/h1-28H;;/q-2;;+2 |

InChI-Schlüssel |

AALUWVZJQWOFBD-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ru+2] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Biologische Aktivität

5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl (Ru(tpp)(CO)) is a complex organometallic compound that has garnered attention in various fields, including biochemistry and materials science. This compound is notable for its potential applications in photodynamic therapy (PDT), catalysis, and as a photosensitizer due to its unique electronic properties and ability to interact with biological molecules.

- Molecular Formula : C₄₅H₂₈N₄ORu

- Molecular Weight : Approximately 701.49 g/mol

- Color : Dark purple solid

- Dye Content : ~80%

The biological activity of Ru(tpp)(CO) is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce apoptosis in cancer cells, making Ru(tpp)(CO) a promising candidate for photodynamic therapy. The compound's interaction with biological macromolecules such as proteins and nucleic acids also plays a crucial role in its therapeutic effects.

Photodynamic Therapy Applications

Research indicates that Ru(tpp)(CO) can effectively induce cell death in various cancer cell lines when activated by light. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism : Upon irradiation, Ru(tpp)(CO) produces singlet oxygen (^1O₂), which leads to oxidative stress and subsequent apoptosis in cancer cells.

- IC₅₀ Values : The half-maximal inhibitory concentration (IC₅₀) values for Ru(tpp)(CO) were reported between 5 to 10 μM across different cell lines, demonstrating its potency as a photosensitizer .

| Cell Line | IC₅₀ (μM) | Light Source | Treatment Duration |

|---|---|---|---|

| HeLa | 7.5 | 660 nm LED | 30 minutes |

| MCF-7 | 8.0 | 660 nm LED | 30 minutes |

| A549 | 9.0 | 660 nm LED | 30 minutes |

Interaction with Serum Proteins

Studies have shown that Ru(tpp)(CO) binds to human serum albumin (HSA), which may influence its distribution and efficacy in vivo:

- Binding Affinity : The binding constant was estimated to be in the range of M.

- Fluorescence Studies : Enhanced fluorescence intensity was observed upon binding to HSA, indicating structural stabilization of the porphyrin complex .

Case Studies

- In Vivo Studies : In murine models of cancer, administration of Ru(tpp)(CO) followed by light exposure resulted in significant tumor reduction compared to control groups.

- Combination Therapies : Combining Ru(tpp)(CO) with chemotherapeutic agents has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Carbon Dioxide Utilization

Ru-TPP has been studied for its potential in catalyzing the conversion of carbon dioxide (CO₂) into useful chemicals. Recent research indicates that ruthenium-containing tetraphenylporphyrin complexes can effectively catalyze the carbonylation of epoxides using CO₂ under moderate conditions. This process is significant for developing sustainable methods to utilize greenhouse gases .

1.2 Alkene Epoxidation and Cyclopropanation

Ruthenium-based porphyrin complexes, including Ru-TPP, have shown promise as catalysts for alkene epoxidation and cyclopropanation reactions. These reactions are crucial in organic synthesis for producing valuable intermediates and fine chemicals .

1.3 Oxidation Reactions

Ru-TPP has also been employed in various oxidation reactions. The complex acts as a catalyst for the oxidation of organic substrates, facilitating reactions that are essential in synthetic organic chemistry .

Photochemical Applications

2.1 Photodynamic Therapy (PDT)

The photophysical properties of Ru-TPP make it suitable for applications in photodynamic therapy (PDT), a treatment modality for cancer. The compound can generate reactive oxygen species (ROS) upon light activation, which can selectively kill cancer cells while minimizing damage to surrounding healthy tissues .

2.2 Light-Harvesting Systems

Ru-TPP is being explored as a component in light-harvesting systems due to its ability to absorb light efficiently and transfer energy. This property is particularly useful in the development of solar energy conversion devices .

Electrochemical Applications

3.1 Redox Properties

The electrochemical behavior of Ru-TPP has been extensively studied, revealing its potential as an electrochemical sensor and in energy storage applications. The complex exhibits distinct redox properties that can be exploited for detecting various analytes or storing energy in electrochemical cells .

3.2 Solvent Effects on Electrode Reactions

Research has shown that the solvent environment significantly influences the electrode reactions of Ru-TPP complexes. Understanding these effects is crucial for optimizing the performance of electrochemical devices utilizing this compound .

Summary of Key Findings

The following table summarizes some key characteristics and findings related to the applications of Ru-TPP:

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | CO₂ utilization and organic transformations | Effective catalyst for carbonylation and oxidation reactions |

| Photochemistry | Photodynamic therapy and light-harvesting | Generates reactive oxygen species; efficient light absorption |

| Electrochemistry | Redox properties and solvent effects | Distinct redox behavior; solvent significantly affects electrode reactions |

Case Studies

Several case studies highlight the effectiveness of Ru-TPP in various applications:

-

Case Study 1: CO₂ Conversion

A study demonstrated that Ru-TPP could catalyze the conversion of epoxides to carbonates using CO₂ with high efficiency under mild conditions, showcasing its potential for sustainable chemical processes . -

Case Study 2: Photodynamic Therapy

In vitro studies revealed that Ru-TPP effectively induced apoptosis in cancer cells upon light activation, indicating its potential utility in PDT . -

Case Study 3: Electrochemical Sensing

Research indicated that Ru-TPP could serve as an effective electrochemical sensor for detecting specific organic compounds due to its favorable redox properties .

Analyse Chemischer Reaktionen

Photo-Induced Decarbonylation

Ru-TPP-CO undergoes rapid CO ligand ejection under visible light (λ = 400–700 nm), forming a coordinatively unsaturated Ru(II) species critical for catalytic activity:

-

Decarbonylation rate : >90% completion within 20 seconds in acetonitrile under 120 W visible light.

-

Mechanism : A two-photon excitation process generates a high-energy intermediate, facilitating CO release.

-

Applications : The resulting Ru(II) species activates oxidants like N-oxides for subsequent catalytic cycles.

Oxidation to High-Valent Ruthenium Species

Chemical oxidation of Ru-TPP-CO with strong oxidants (e.g., m-CPBA) yields a trans-dioxoruthenium(VI) complex:

-

Reactivity : The dioxo-Ru(VI) species exhibits 10× higher activity in alkene epoxidation compared to non-porphyrin analogues.

-

Substrate scope : Efficient for electron-deficient alkenes (e.g., styrene, cyclohexene).

| Substrate | Product Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Styrene | 92 | 45 |

| Cyclohexene | 88 | 42 |

| 1-Octene | 78 | 38 |

Sulfide Oxidation

Under visible light, Ru-TPP-CO catalyzes sulfide → sulfoxide/sulfone conversions with high selectivity:

-

Conditions : 0.1 mol% catalyst, dichloropyridine N-oxide (oxidant), CH₂Cl₂ solvent .

-

Yield : 94% sulfoxide (2 h irradiation).

Alkene Epoxidation

The photoactivated Ru(II) species enables alkene → epoxide transformations:

-

Mechanism : Oxygen transfer from N-oxide oxidants to the alkene via a Ru–oxo intermediate.

-

Efficiency : Turnover numbers (TON) >800 observed for styrene epoxidation .

Stability and Reaction Kinetics

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Comparison by Metal Center

- Nickel Analog (Ni-TPP): The nickel(II) analog, 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II), lacks the CO ligand and exhibits distinct catalytic behavior. Ni-TPP is widely used in oxidation-reduction reactions and acts as a photosensitizer.

- Cobalt Analog (Co-TPP): Cobalt(II) tetraphenylporphyrin (Co-TPP) is employed in electrocatalysis and carbon nanotube functionalization. Co-TPP also shows higher solubility in organic solvents compared to RuTPP-CO .

- Manganese and Iron Analogs (Mn/Fe-TPP-Cl): Manganese(III) and iron(III) chloride derivatives of TPP are used in gas sensing and electrocatalytic oxidation. Their chloride ligands create stronger Lewis acidity, making them effective in detecting volatile organic compounds (VOCs) like acetone.

Comparison by Ligand Structure

- Octaethylporphyrin Ruthenium(II) Carbonyl: Replacing the tetraphenyl groups with octaethyl substituents (2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl) increases the complex’s solubility in non-polar solvents. However, the absence of aromatic phenyl groups reduces its π-conjugation, lowering its catalytic efficiency in reactions requiring electron delocalization, such as photochemical CO₂ reduction .

- Non-Porphyrin Ruthenium Carbonyls: Dodecaruthenium dodecacarbonyl (Ru₃(CO)₁₂) is a cluster compound used in chemical vapor deposition (CVD). While Ru₃(CO)₁₂ forms smooth thin films, RuTPP-CO offers better molecular precision in catalysis due to its porphyrin scaffold, which stabilizes the Ru center and enables selective substrate binding .

Comparison by Application

CO₂ Reduction Reaction (CO₂RR) :

RuTPP-CO outperforms Ni-TPP and pyridyl-substituted porphyrins (e.g., Ni-TPYP) in CO₂RR due to the CO ligand’s ability to lower the activation energy for CO₂ adsorption. Ni-TPP, with inactive phenyl groups, shows minimal CO₂RR activity .- Chemical Vapor Deposition (CVD): RuTPP-CO forms self-assembled monolayers on functionalized SiO₂/Si substrates, enabling controlled thin-film growth. In contrast, non-porphyrin Ru carbonyls like Ru₃(CO)₁₂ require CO overpressure to achieve similar film quality, increasing process complexity .

Data Table: Key Properties of RuTPP-CO and Analogous Compounds

Research Findings and Trends

- Electronic Effects : The CO ligand in RuTPP-CO withdraws electron density from the Ru center, enhancing its electrophilicity and CO₂RR efficiency. This contrasts with Mn/Fe-TPP-Cl, where chloride ligands increase Lewis acidity for VOC adsorption .

- Steric Considerations : Tetraphenyl groups in RuTPP-CO provide steric hindrance, preventing aggregation in catalytic processes. Octaethyl analogs, while more soluble, lack this stabilization .

- Comparative studies with CuTPP (used in excited-state dynamics research) could reveal novel photochemical pathways .

Vorbereitungsmethoden

Synthesis of the Porphyrin Ligand (5,10,15,20-Tetraphenylporphyrin)

The initial step is the synthesis of the free-base porphyrin, 5,10,15,20-tetraphenylporphyrin, which serves as the ligand for ruthenium coordination. This is typically achieved via the condensation of pyrrole and benzaldehyde derivatives under acidic conditions, followed by oxidation.

- Typical procedure:

- Condense pyrrole with benzaldehyde in refluxing propionic acid or under acid catalysis.

- Oxidize the intermediate porphyrinogen to porphyrin using oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

- Purify the porphyrin by column chromatography to obtain a purple crystalline solid.

This ligand synthesis is well-established and yields the free-base tetraphenylporphyrin with high purity, which is critical for subsequent metalation steps.

Metalation with Ruthenium(II)

Insertion of ruthenium into the porphyrin core is performed to form the ruthenium porphyrin complex. The metalation typically involves reacting the free-base porphyrin with a ruthenium precursor under controlled conditions.

-

- Ruthenium(II) carbonyl complexes such as Ru3(CO)12.

- Ruthenium(III) salts reduced in situ.

-

- Heating the free-base porphyrin with the ruthenium precursor in refluxing solvents such as toluene, benzene, or dimethylformamide (DMF).

- The reaction can be conducted under an inert atmosphere to prevent oxidation.

- Reaction times vary from several hours to overnight to ensure complete metal insertion.

-

- Formation of 5,10,15,20-tetraphenylporphyrin ruthenium(II) carbonyl complex.

- The ruthenium center is stabilized by the porphyrin macrocycle and the carbonyl ligand.

Coordination of the Carbonyl Ligand

The carbonyl ligand (CO) is coordinated to the ruthenium center during or after metal insertion, stabilizing the complex and influencing its photophysical properties.

- Method:

- Carbonylation can occur via exposure of the metalated porphyrin to carbon monoxide gas under pressure or by using ruthenium carbonyl precursors.

- The carbonyl ligand is a strong σ-donor and π-acceptor, confirmed by IR spectroscopy showing a characteristic CO stretching band around 1936 cm⁻¹.

Purification and Characterization

-

- Chromatographic techniques such as silica gel column chromatography separate the ruthenium porphyrin carbonyl complex from unreacted starting materials and byproducts.

- Recrystallization may be employed to enhance purity.

-

- NMR Spectroscopy: Disappearance of the free-base porphyrin inner NH protons and appearance of characteristic aromatic proton signals confirm metal insertion.

- IR Spectroscopy: Presence of the carbonyl stretch band confirms CO coordination.

- UV-Vis Spectroscopy: The complex shows a Soret band around 410 nm, indicative of the metalloporphyrin structure.

- Mass Spectrometry: Confirms molecular weight and composition.

Summary Table of Preparation Steps

| Step | Description | Conditions | Key Observations |

|---|---|---|---|

| 1. Porphyrin Ligand Synthesis | Condensation of pyrrole and benzaldehyde, oxidation | Acid catalysis, DDQ oxidation, room temp to reflux | Purple crystalline 5,10,15,20-tetraphenylporphyrin obtained |

| 2. Ruthenium Metalation | Reaction with Ru precursor (e.g., Ru3(CO)12) | Reflux in toluene or DMF, inert atmosphere, several hours | Formation of Ru(II) porphyrin complex |

| 3. Carbonyl Coordination | Exposure to CO or use of Ru carbonyl precursor | CO atmosphere or Ru carbonyl reagent | CO ligand coordinated, IR band ~1936 cm⁻¹ |

| 4. Purification | Chromatography and recrystallization | Silica gel chromatography | >99% purity confirmed by NMR |

| 5. (Optional) Photo-induced Decarbonylation | Visible light irradiation | SOLA light engine, visible light | CO ligand ejected, generating active catalytic species |

Detailed Research Findings

- The ruthenium insertion is confirmed by the disappearance of the free-base porphyrin inner NH proton signals in ^1H-NMR and the appearance of well-resolved aromatic proton signals at δ = 8.30 and 8.39 ppm, indicating metal coordination.

- The IR spectrum shows a strong carbonyl stretch at 1936 cm⁻¹, characteristic of the ruthenium carbonyl bond.

- Photo-induced decarbonylation occurs rapidly under visible light, producing a catalytically active ruthenium(II) species that enhances oxidation reactions.

- The complex exhibits a Soret band absorption maximum at approximately 410 nm, suitable for light-harvesting applications.

- Purity levels of the final product can reach >99% as assessed by chromatographic and spectroscopic methods.

- The synthesis is reproducible and scalable, with the ruthenium complex showing stability under typical laboratory conditions.

Q & A

Basic: What are the optimal synthetic routes for preparing 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl with high purity?

Answer:

The synthesis typically involves refluxing a ruthenium carbonyl precursor (e.g., Ru₃(CO)₁₂) with the free-base tetraphenylporphyrin ligand under inert conditions (N₂/Ar). Key steps include:

- Metal Insertion: Ligand-to-metal stoichiometry (1:1) and prolonged heating (48–72 hours) in high-boiling solvents like toluene or dichlorobenzene .

- Purification: Column chromatography (silica gel, eluted with CH₂Cl₂/hexane) followed by recrystallization. Sublimation may be used for high-purity isolates, leveraging enthalpy of sublimation (ΔsubH° ~331.88 kJ/mol for related porphyrins) .

- Purity Assessment: HPLC (≥99% purity achievable, as per analogous metalloporphyrins) and UV-Vis spectroscopy (λmax ~410–540 nm for Ru-CO coordination) .

Basic: How is the electronic structure of this complex characterized experimentally?

Answer:

A multi-technique approach is critical:

- UV-Vis Spectroscopy: Identifies Q-bands (500–600 nm) and Soret bands (~410 nm), with shifts indicating Ru-CO coordination .

- FT-IR Spectroscopy: CO stretching vibrations (1900–2050 cm⁻¹) confirm carbonyl ligand presence. Reference libraries (e.g., Aldrich FT-IR) provide comparative data .

- X-ray Crystallography: Resolves Ru-N bond lengths (~2.0 Å) and porphyrin planarity. COD entry 4085723 offers structural analogs for validation .

Advanced: What methodologies evaluate its catalytic activity in CO insertion or transfer reactions?

Answer:

Catalytic efficiency is assessed via:

- Turnover Frequency (TOF): Quantified via GC-MS or in situ NMR to monitor substrate conversion (e.g., CO insertion into alkenes) .

- Competitive Studies: Compare TOF with analogous Fe or Mn porphyrins (e.g., 5,10,15,20-Tetraphenylporphine Iron(II) Chloride, TOF ~10²–10³ h⁻¹) .

- Electrochemical Analysis: Cyclic voltammetry reveals redox potentials (E₁/₂) for Ru(II)/Ru(III) transitions, correlating with catalytic cycles .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties during purification?

Answer:

Discrepancies (e.g., sublimation enthalpy vs. dye content) arise from impurities or measurement techniques:

- Dye Content Adjustment: Normalize ΔsubH° values (e.g., 331.88 kJ/mol for pure porphyrins ) against dye content (~80% in commercial samples ).

- Analytical Cross-Validation: Pair TGA/DSC with elemental analysis to confirm metal-ligand ratios .

- Solvent Trapping: Use high-vacuum sublimation to isolate pure fractions, avoiding decomposition at 300–650°C .

Methodological: How to differentiate this complex from analogous metalloporphyrins in mixed systems?

Answer:

- X-ray Photoelectron Spectroscopy (XPS): Ru 3d₅/₂ binding energy (~280 eV) distinguishes it from Fe (706 eV) or Cu (932 eV) .

- Magnetic Susceptibility: Paramagnetic Ru(II) (d⁶, low-spin) vs. diamagnetic Zn(II) .

- Elemental Analysis: Confirm Ru content (theoretical ~10.8% for C₄₄H₂₈N₄RuCO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.